REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:8]([F:11])=[C:7]2[C:3]=1[CH2:4][N:5](S(C1C=CC(C)=CC=1)(=O)=O)[CH2:6]2.C1(O)C=CC=CC=1.Br>O.C(O)(=O)CC>[F:1][C:2]1[CH:10]=[CH:9][C:8]([F:11])=[C:7]2[C:3]=1[CH2:4][NH:5][CH2:6]2
|
Name
|
4,7-difluoro-2-(toluene-4-sulfonyl)isoindoline
|
Quantity
|
2.36 g
|
Type
|
reactant
|
Smiles
|
FC1=C2CN(CC2=C(C=C1)F)S(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
2.36 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hours
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with diethyl ether (2×100 ml)
|
Type
|
ADDITION
|
Details
|
The aqueous layer was basified by the addition of 2M sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
was extracted with diethyl ether (3×100 ml)
|
Type
|
CUSTOM
|
Details
|
The combined extracts were evaporated to dryness in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2CNCC2=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 586 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |